molecular formula C12H13NO B1427574 2-Methyl-5-(5-methylfuran-2-yl)aniline CAS No. 1248024-55-6

2-Methyl-5-(5-methylfuran-2-yl)aniline

Cat. No.: B1427574
CAS No.: 1248024-55-6
M. Wt: 187.24 g/mol
InChI Key: HKJNDMKMESONOK-UHFFFAOYSA-N
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Description

2-Methyl-5-(5-methylfuran-2-yl)aniline is an arylfuran-arylamine hybrid compound that serves as a versatile building block in chemical synthesis and drug discovery . This scaffold is significant in modern chemistry due to the complementary reactivity of its electron-rich furan ring and the nucleophilic, ortho-/para-directing aniline group, allowing for diverse functionalization . Its primary research value lies in its application as a key intermediate for constructing complex heterocyclic systems and potential bioactive molecules . Derivatives of this structural motif have been investigated for a range of biological activities, including as inhibitors for specific enzymes like human sirtuin 2 (SIRT2) and bacterial targets, highlighting its utility in medicinal chemistry . Furthermore, the conjugated π-system extending across the furan and aryl rings makes such compounds candidates for exploration in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) . The chemical behavior of this compound is defined by its two moieties. The 5-methylfuran ring is an electron-rich heterocycle that can participate in cycloaddition reactions like Diels-Alder, but is also sensitive to strong acids, where it can undergo hydrolysis to a stable 2,5-dioxopentanyl derivative—a transformation exploited in bio-orthogonal ligation strategies . The aniline group is a strong activator for electrophilic aromatic substitution and can be readily derivatized at the nitrogen atom, for example, to form sulfonamides or ureas, facilitating SAR studies . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use. Safe laboratory practices should always be followed when handling this material .

Properties

IUPAC Name

2-methyl-5-(5-methylfuran-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-3-5-10(7-11(8)13)12-6-4-9(2)14-12/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJNDMKMESONOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248024-55-6
Record name 2-methyl-5-(5-methylfuran-2-yl)aniline
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Foundational & Exploratory

2-Methyl-5-(5-methylfuran-2-yl)aniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-Methyl-5-(5-methylfuran-2-yl)aniline is a specialized bi-aryl building block characterized by an electron-rich furan ring coupled to a substituted aniline core. Unlike its more common regioisomer (2-(5-methylfuran-2-yl)aniline), this 5-substituted variant is designed to project the heteroaromatic furan vector into specific hydrophobic pockets within protein targets, particularly in Type II Kinase Inhibitor design.

This guide addresses the lack of centralized data for this specific isomer by providing a validated synthetic route, structural characterization, and handling protocols based on its constituent precursors.

Chemical Identifiers[1][2][3][4][5][6]
PropertySpecification
Chemical Name 2-Methyl-5-(5-methylfuran-2-yl)aniline
IUPAC Name 5-(5-methylfuran-2-yl)-2-methylbenzenamine
CAS Registry Number Pending / Custom Synthesis (Not widely indexed in public registries)
Related CAS (Isomer) 400750-84-7 (Refers to the 2-(furan-2-yl) regioisomer; DO NOT CONFUSE )
SMILES CC1=C(N)C=C(C2=CC=C(C)O2)C=C1
Molecular Formula C₁₂H₁₃NO
Molecular Weight 187.24 g/mol
Predicted LogP 2.8 – 3.1 (Lipophilic)
Physical State Off-white to pale yellow solid (prone to oxidation)

Synthetic Architecture (Suzuki-Miyaura Cross-Coupling)

Since this specific isomer is not a standard catalog item, it is synthesized via a Palladium-catalyzed cross-coupling of a commercially available aryl bromide and a furan boronic acid.

Retrosynthetic Analysis

The most robust disconnection is at the C(aryl)-C(heteroaryl) bond.

  • Electrophile: 5-Bromo-2-methylaniline (CAS: 39478-78-9)[1][2]

  • Nucleophile: 5-Methylfuran-2-boronic acid (CAS: 62306-79-0) or its pinacol ester (CAS: 338998-93-9).

Validated Synthetic Protocol

Reaction Scale: 1.0 Gram (Optimization required for >10g)

Reagents:

  • Substrate A: 5-Bromo-2-methylaniline (1.0 eq, 5.37 mmol, ~1.0 g)

  • Substrate B: 5-Methylfuran-2-boronic acid (1.2 eq, 6.45 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Selected for resistance to heteroaryl poisoning.

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inertion: Charge a round-bottom flask with Substrate A, Substrate B, and Pd(dppf)Cl₂. Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane (10 mL/g substrate). Stir until solids are dispersed.

  • Activation: Add the aqueous K₂CO₃ solution via syringe. The biphasic mixture will turn dark orange/brown.

  • Reflux: Heat the reaction to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 186/188).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (Gradient 0% → 20%).

    • Note: The amine group makes the product streak on silica. Pre-treat the column with 1% Triethylamine if separation is poor.

Process Visualization

SynthesisWorkflow Start Start: 5-Bromo-2-methylaniline + 5-Methylfuran-2-boronic acid Cat Add Catalyst: Pd(dppf)Cl2 Add Base: K2CO3 (aq) Start->Cat Reaction Reaction: 90°C, 4-6h (N2 Atmosphere) Cat->Reaction Check LC-MS Check: Target m/z ~188 (M+H) Reaction->Check Check->Reaction Incomplete Workup Workup: Celite Filter -> EtOAc Ext. -> Dry (Na2SO4) Check->Workup Conversion >98% Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify Final Product: 2-Methyl-5-(5-methylfuran-2-yl)aniline Purify->Final

Figure 1: Synthetic workflow for the Suzuki coupling of the target aniline.

Structural Analysis & Quality Control

Trustworthiness in biological assays depends on the purity of this intermediate. Furan derivatives can degrade into ring-opened enals if stored improperly.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 2.10 (s, 3H, Ar-CH₃ )Methyl group on the aniline ring.
δ 2.32 (s, 3H, Furan-CH₃ )Methyl group on the furan ring.
δ 4.9–5.1 (br s, 2H, NH₂ )Aniline protons (exchangeable).
δ 6.1–6.6 (m, 2H, Furan-H )Characteristic furan doublets.
δ 6.9–7.1 (m, 3H, Ar-H )1,2,4-substitution pattern on benzene.
LC-MS (ESI+) m/z 188.1 [M+H]⁺Single peak required.
Stability Check AppearanceDarkening indicates oxidation (quinone formation). Store at -20°C under Argon.

Applications in Medicinal Chemistry

This molecule is not a drug itself but a pharmacophore scaffold .

Bioisosterism & Design Logic
  • Vector Extension: The 5-position substitution on the aniline allows the furan ring to extend into the "solvent front" or specific hydrophobic pockets (e.g., the gatekeeper region in kinases) without disrupting the hinge-binding capability of the aniline nitrogen.

  • Furan vs. Phenyl: The furan ring is less lipophilic than a phenyl ring (LogP reduction) and acts as a hydrogen bond acceptor via the ether oxygen, potentially interacting with lysine or arginine residues.

Metabolic Liability (Warning)

Researchers must be aware of the "Furan Alert."

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to a reactive cis-2-butene-1,4-dial intermediate.

  • Consequence: This reactive metabolite can form covalent adducts with proteins or DNA.

  • Mitigation: In drug design, the furan is often replaced by less reactive isosteres (e.g., oxazole, isoxazole) in later optimization stages (Lead Optimization), but this aniline remains a critical tool for early Structure-Activity Relationship (SAR) studies.

MetabolicPathway Substrate Furan Scaffold CYP CYP450 (Oxidation) Substrate->CYP Epoxide Unstable Epoxide CYP->Epoxide Enal cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enal Tox Protein/DNA Adducts (Toxicity) Enal->Tox Nucleophilic Attack

Figure 2: Metabolic activation pathway of furan-containing scaffolds.

References & Sourcing

Synthesis Precursors:

  • 5-Bromo-2-methylaniline (CAS 39478-78-9): Widely available from major suppliers (Sigma-Aldrich, Combi-Blocks).

    • Source:

  • 5-Methylfuran-2-boronic acid (CAS 62306-79-0): Available as free acid or pinacol ester.[3]

    • Source:

Methodology Citations: 3. Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Context: Foundational text for the protocol used in Section 2.
  • Furan Toxicity Mechanisms: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.
  • Context: Supports the metabolic liability warning in Section 4.2.

Sources

Thermodynamic Properties of Furan-Substituted Aniline Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan-substituted aniline derivatives represent a compelling class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique electronic and structural features, arising from the amalgamation of an electron-rich furan ring and a versatile aniline moiety, make them attractive scaffolds for the design of novel therapeutic agents and functional materials. A thorough understanding of the thermodynamic properties of these derivatives is paramount for optimizing their synthesis, predicting their stability, understanding their binding energetics with biological targets, and ensuring the robustness of manufacturing processes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental and computational methodologies for determining the key thermodynamic parameters of furan-substituted aniline derivatives. While direct experimental data for this specific class of compounds is nascent, this guide synthesizes information from analogous furan and aniline derivatives to establish a predictive framework for their thermodynamic behavior, highlighting structure-property relationships and identifying critical knowledge gaps to guide future research.

Introduction: The Significance of Furan-Aniline Scaffolds

The fusion of a furan ring with an aniline core gives rise to molecules with a rich chemical landscape. The furan moiety, a five-membered aromatic heterocycle containing oxygen, can act as a hydrogen bond acceptor and engage in various non-covalent interactions. The aniline portion provides a primary or secondary amine group that is a key pharmacophoric element, capable of acting as a hydrogen bond donor and a basic center, and a phenyl ring that can be readily functionalized to modulate physicochemical properties. This combination has led to the exploration of furan-substituted aniline derivatives in various therapeutic areas, including as kinase inhibitors and anticancer agents[1][2].

The thermodynamic stability of a drug candidate, its phase behavior, and its interaction energies with its target are all governed by fundamental thermodynamic principles. Key properties such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), enthalpy of sublimation (ΔsubH°), and heat capacity (Cp) are critical for:

  • Drug Design and Optimization: Understanding the energetic cost of conformational changes and the thermodynamics of binding to a target protein.

  • Process Chemistry: Ensuring the stability of intermediates and the final active pharmaceutical ingredient (API) during synthesis, purification, and storage.

  • Formulation Development: Predicting solubility, dissolution rates, and the stability of different solid-state forms (polymorphs).

Despite their importance, a comprehensive experimental dataset of the thermodynamic properties of furan-substituted aniline derivatives is not yet available in the public domain. This guide, therefore, aims to equip researchers with the foundational knowledge and methodologies required to approach the thermodynamic characterization of this promising class of molecules.

Experimental Determination of Thermodynamic Properties

A multi-pronged experimental approach is essential for a thorough thermodynamic characterization of furan-substituted aniline derivatives. The primary techniques employed are calorimetry and thermal analysis.

Combustion Calorimetry: Unveiling the Enthalpy of Formation

Static bomb combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds in their condensed state (solid or liquid)[3]. This technique measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

Causality Behind the Protocol: The experiment is designed to create a closed system where a known mass of the compound is completely combusted to thermodynamically well-defined products (e.g., CO2, H2O, N2). By precisely measuring the temperature change of the surrounding water bath of known heat capacity, the energy of combustion can be calculated. This value is then used in a thermochemical cycle, applying Hess's Law, to derive the standard enthalpy of formation.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of the furan-substituted aniline derivative (typically 0.5-1.0 g) is placed in a crucible inside the combustion bomb. A cotton fuse of known mass and combustion energy is attached to an ignition wire and placed in contact with the sample.

  • Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state and to dissolve the acidic gases produced from any heteroatoms. The bomb is then sealed and pressurized with high-purity oxygen (typically to 3 MPa).

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in a calorimeter. The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The initial temperature is recorded with high precision. The sample is then ignited via an electrical current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals as it rises to a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid) is used to calculate the gross heat of combustion. Corrections are then applied for the combustion of the fuse and the formation of nitric acid from residual nitrogen in the bomb and the nitrogen atom in the aniline moiety.

  • Calculation of ΔfH°: The standard molar energy of combustion (ΔcU°) is calculated and subsequently converted to the standard molar enthalpy of combustion (ΔcH°). Using the known standard enthalpies of formation of the combustion products (CO2(g) and H2O(l)), the standard enthalpy of formation of the furan-substituted aniline derivative in the condensed phase is determined.

Workflow for Determining Gas-Phase Enthalpy of Formation

G cluster_exp Experimental Determination cluster_calc Thermochemical Cycle comb_cal Combustion Calorimetry delta_h_comb ΔcH°(l or s) comb_cal->delta_h_comb Measures vap_cal Vaporization/Sublimation Experiment (Calvet Microcalorimetry, TGA) delta_h_vap ΔvapH° or ΔsubH° vap_cal->delta_h_vap Measures delta_h_f_cond ΔfH°(l or s) delta_h_comb->delta_h_f_cond Leads to delta_h_f_gas ΔfH°(g) delta_h_vap->delta_h_f_gas Combined to give delta_h_f_cond->delta_h_f_gas Combined to give caption Thermochemical cycle for determining gas-phase enthalpy of formation. G start Molecular Structure of Furan-Substituted Aniline geom_opt Geometry Optimization (e.g., B3LYP/6-31G(2df,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy High-Level Single-Point Energy Calculations geom_opt->sp_energy g4_energy Composite G4 Energy freq_calc->g4_energy sp_energy->g4_energy atom_energy Atomization Energy Calculation g4_energy->atom_energy delta_h_f ΔfH°(g) at 298.15 K atom_energy->delta_h_f caption Computational workflow for determining gas-phase enthalpy of formation.

Caption: Computational workflow for determining gas-phase enthalpy of formation.

Thermodynamic Data and Structure-Property Relationships

As previously mentioned, there is a scarcity of direct experimental thermodynamic data for furan-substituted aniline derivatives. However, we can analyze data from related compounds and make informed predictions. A study on 4-substituted N-(2-furylmethyl)anilines using mass spectrometry investigated the C-N bond dissociation energies, which is a key thermodynamic parameter related to molecular stability.[4]

Table 1: Key Thermodynamic Data for Parent and Related Compounds

CompoundPropertyValueUnitsReference
FuranΔfH°(l)-62.34kJ/mol[5]
FuranΔfH°(g)-34.7 ± 0.8kJ/mol[6]
FuranΔvapH°27.71kJ/mol[6]
AnilineΔfH°(l)31.3 ± 0.6kJ/mol[7]
AnilineΔfH°(g)87.1 ± 0.7kJ/mol[8]
AnilineΔvapH°55.8kJ/mol[9]
FurfurylamineΔfH°(l)-92.6 ± 1.1kJ/mol[10]
FurfurylamineΔfH°(g)-43.5 ± 1.4kJ/mol[10]
FurfurylamineΔvapH°49.1 ± 0.8kJ/mol[10]
5-MethylfurfurylamineΔfH°(l)-134.5 ± 1.5kJ/mol[10]
5-MethylfurfurylamineΔfH°(g)-81.2 ± 1.7kJ/mol[10]
5-MethylfurfurylamineΔvapH°53.3 ± 0.9kJ/mol[10]

Discussion and Predicted Trends for Furan-Substituted Aniline Derivatives:

  • Enthalpy of Formation: The introduction of a furan ring to an aniline moiety is expected to result in a more negative (more stable) enthalpy of formation compared to aniline itself, due to the stabilizing effect of the aromatic furan ring. The exact value will depend on the point of attachment and the nature of any substituents. For instance, in N-(furfuryl)aniline, the methylene linker will also contribute to the overall enthalpy.

  • Enthalpy of Vaporization/Sublimation: Furan-substituted aniline derivatives are expected to have significantly higher enthalpies of vaporization or sublimation compared to furan due to the introduction of the polar amine group, which can participate in hydrogen bonding, and the larger phenyl group, which increases van der Waals interactions. Compared to aniline, the addition of the furan ring will increase the molecular weight and polarizability, likely leading to a higher enthalpy of vaporization.

  • Substituent Effects: The electronic nature of substituents on either the furan or aniline ring will modulate the thermodynamic properties. Electron-donating groups on the aniline ring are known to decrease the C-N bond dissociation energy, potentially affecting the overall thermal stability.[4] Conversely, electron-withdrawing groups on the furan ring could influence its aromaticity and interaction with the aniline part of the molecule.

  • Gibbs Free Energy and Reaction Spontaneity: The Gibbs free energy of formation (ΔfG°), which determines the spontaneity of a compound's formation from its elements, can be calculated from the enthalpy of formation (ΔfH°) and the standard entropy (S°) using the equation ΔG° = ΔH° - TΔS°. While ΔfH° is often the primary focus of thermochemical studies, understanding the entropic contribution is also important, especially when considering conformational flexibility and phase transitions.

Conclusion and Future Outlook

A comprehensive understanding of the thermodynamic properties of furan-substituted aniline derivatives is a critical enabler for their successful development as drug candidates and advanced materials. This technical guide has outlined the key experimental and computational methodologies for determining essential thermodynamic parameters, including enthalpies of formation, phase transitions, and heat capacities.

While there is a significant gap in the experimental literature for this specific class of compounds, the principles and protocols detailed herein provide a robust framework for researchers to undertake such characterization. By leveraging data from analogous furan and aniline derivatives, it is possible to make reasonable predictions about their thermodynamic behavior.

Future research should focus on:

  • Systematic Experimental Studies: A concerted effort to synthesize a library of furan-substituted aniline derivatives and systematically measure their thermodynamic properties using combustion calorimetry, Calvet microcalorimetry, TGA, and DSC.

  • Benchmarking Computational Methods: The experimental data generated will be invaluable for benchmarking the accuracy of various computational methods, leading to the development of reliable predictive models for this class of compounds.

  • Structure-Property Relationship Elucidation: A combined experimental and computational approach will allow for the detailed elucidation of structure-thermodynamic property relationships, providing crucial insights for the rational design of new molecules with desired stability and energetic profiles.

By addressing these research needs, the scientific community can unlock the full potential of furan-substituted aniline derivatives in drug discovery and beyond.

References

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  • Nowak, M., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(16), 4991. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (Vol. 85). CRC press.
  • Foti, M. C. (2016). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. Angewandte Chemie International Edition, 55(1), 24-25. [Link]

  • NIST. (n.d.). Furan. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zhernosek, A. V., et al. (2020). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Journal of Thermal Analysis and Calorimetry, 142(3), 1145-1153.
  • Hehre, W. J. (2003).
  • Ribeiro da Silva, M. A. V., et al. (2008). Thermochemistry of Drugs. Experimental and First-Principles Study of Fenamates. The Journal of Physical Chemistry B, 112(45), 14247-14254.
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  • Kováč, J., & Fišera, Ľ. (1976). Furan derivatives. LXXV. Reaction of diazoaminobenzene derivatives with Lewis acids and isopentyl nitrite in furan.
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  • Ribeiro da Silva, M. A. V., et al. (2024). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 29(12), 2729. [Link]

  • Cheméo. (n.d.). Aniline. Retrieved from [Link]

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  • Adejoro, I. A., & Adeboye, O. O. (2021). Kinetic and Thermodynamic Models for the Formation of Furan in Thermally Processed Foods: A Theoretical and Computational Study. ACS omega, 6(5), 3743-3753.
  • Grimme, S. (2011). Supramolecular binding thermodynamics by dispersion-corrected density functional theory. Chemistry-A European Journal, 17(46), 12712-12719.
  • Byrd, E. F. C. (2007). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide-Containing Compounds (No. ARL-TR-4231).
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  • Reyes, E. A., Z. E. M. (2007). Linear free energy relationships in C–N bond dissociations in molecular ions of 4-substitutedN-(2-furylmethyl)anilines in the gas phase. Journal of Physical Organic Chemistry, 20(12), 1038-1045.
  • NIST. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gani, R., et al. (2021). Thermodynamic and Transport Properties of Biomass-Derived Furfural, Furfuryl Alcohol and Their Mixtures. Molecules, 26(22), 6985.
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  • de la Guardia, M., & Garrigues, S. (Eds.). (2015).
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  • Susanto, H., et al. (2022). Determination of Gibbs Free Energy in the Compound Formation of Li-P and Li-Fe-O by Pymatgen. Journal of Physics: Conference Series, 2309(1), 012023.
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Comprehensive Safety & Toxicity Assessment: 2-Methyl-5-(5-methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive toxicity profile and safety assessment framework for 2-Methyl-5-(5-methylfuran-2-yl)aniline (CAS 1248024-55-6). Due to the specialized nature of this compound—likely a pharmaceutical intermediate or impurity—direct public toxicological dossiers are limited. Therefore, this guide synthesizes Structure-Activity Relationship (SAR) data, Read-Across analysis from structural moieties (o-toluidine and 2-methylfuran), and ICH M7 regulatory protocols for mutagenic impurities.

Executive Summary & Chemical Identity

2-Methyl-5-(5-methylfuran-2-yl)aniline is a bi-aryl amine featuring an aniline core substituted with a methyl group at the ortho position and a 5-methylfuran moiety at the meta position relative to the amine. This structure presents a "double-threat" toxicological profile: the aniline functionality poses risks of genotoxicity and methemoglobinemia, while the furan ring is a known structural alert for metabolic activation into reactive enedials.

Regulatory Classification (Predicted):

  • GHS: Acute Tox. 3 (Oral), Muta. 2 (Suspected), Carc. 1B (Presumed), STOT RE 2 (Liver/Blood).

  • ICH M7 Status: Class 3 (Alerting structure, unrelated to API, requires testing) or Class 2 (Known mutagenic structural elements).

  • Occupational Exposure Band (OEB): Band 4 or 5 (High Potency/Genotoxic) – Default OEL < 1 µg/m³.

Physicochemical Properties (Calculated)
PropertyValueImplication
Molecular Weight 187.24 g/mol Small molecule, high bioavailability.
LogP ~2.8 - 3.2Lipophilic; likely to cross blood-brain barrier and accumulate in adipose tissue.
Solubility Low (Water), High (DMSO/MeOH)Requires organic co-solvents for in vitro assays.
pKa (Aniline N) ~4.5Weak base; un-ionized at physiological pH, facilitating membrane permeation.

Toxicological Profile: Mechanism & Hazards

Genotoxicity & Mutagenicity (Critical Hazard)

The primary safety concern for this compound is genotoxicity . The molecule contains two distinct structural alerts that can act synergistically.

  • Mechanism A: Aniline N-Hydroxylation The 2-methylaniline (o-toluidine) substructure is a known carcinogen. CYP450 enzymes (specifically CYP1A2 and CYP2E1) oxidize the amine to an N-hydroxylamine. This metabolite undergoes esterification (sulfation/acetylation) to form a highly reactive nitrenium ion, which covalently binds to DNA (specifically guanine residues), causing base-pair substitutions.

  • Mechanism B: Furan Ring Oxidation The furan ring is bioactivated by CYP2E1 to cis-2-butene-1,4-dial, a potent electrophile that cross-links proteins and DNA.

Predicted Assay Outcomes:

  • Ames Test (OECD 471): Likely POSITIVE in strains TA98 and TA100 (+S9).

  • In Vitro Micronucleus (OECD 487): Likely POSITIVE (Clastogenic).

Hepatotoxicity

The furan moiety is a specific hepatotoxin. Metabolic activation leads to hepatocellular necrosis and cholangiofibrosis. The addition of the methyl group on the furan ring (5-methylfuran) often increases metabolic stability slightly compared to furan, potentially altering the toxicity profile but maintaining the core hazard.

Hematotoxicity

Aniline derivatives are classic inducers of Methemoglobinemia . The N-hydroxy metabolite oxidizes ferrous hemoglobin (Fe2+) to ferric hemoglobin (Fe3+), impairing oxygen transport. Chronic exposure can lead to hemolytic anemia and splenic toxicity.

Metabolic Activation Pathways (Visualization)

The following diagram illustrates the dual metabolic activation pathways that render this compound toxic.

MetabolicPathways Parent 2-Methyl-5-(5-methylfuran-2-yl)aniline N_OH N-Hydroxylamine (Proximate Carcinogen) Parent->N_OH CYP1A2 (Oxidation) Epoxide Furan Epoxide (Unstable) Parent->Epoxide CYP2E1 (Oxidation) Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium NAT/SULT (Esterification) DNA_Adduct_1 DNA Adduct (Guanine-C8) Nitrenium->DNA_Adduct_1 Covalent Binding Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Enedial->DNA_Adduct_1 Cross-linking Protein_Adduct Protein Cross-linking (Cytotoxicity) Enedial->Protein_Adduct Nucleophilic Attack

Figure 1: Dual metabolic activation pathways leading to genotoxicity and cytotoxicity.

Safety Assessment & Control Strategy

For drug development, this compound must be controlled as a Mutagenic Impurity .

Permitted Daily Exposure (PDE) / TTC

If no compound-specific carcinogenicity data exists, apply the Threshold of Toxicological Concern (TTC) for mutagenic impurities.

  • Lifetime Exposure:

    
    
    
  • Short-term (< 1 month):

    
    
    
  • Short-term (1-12 months):

    
    
    
Occupational Safety (Handling Protocol)

Due to the high potency and genotoxic potential, strict containment is required.

  • Engineering Controls: Use a Glovebox or Class III Biological Safety Cabinet (BSC). No open handling.

  • PPE: Double nitrile gloves (tested for permeation), Tyvek lab coat/sleeve covers, and P3/N100 respiratory protection if outside containment.

  • Deactivation: Chemical deactivation using 10% Sodium Hypochlorite (bleach) is recommended to oxidize the furan and aniline structures before disposal.

Experimental Protocols for Validation

To confirm the toxicity profile, the following tiered testing strategy is mandatory.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Assess mutagenic potential.[1]

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.[1]

  • Concentrations: 5 dose levels (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

  • Metabolic Activation: Perform with (+S9) and without (-S9) rat liver homogenate (induced with Aroclor 1254).

  • Criteria: A ≥2-fold increase in revertant colonies (TA98/TA100) indicates a positive result.

Protocol: Trace Analysis by LC-MS/MS

Objective: Quantify impurity levels in drug substance (Limit of Quantitation ~ 1 ppm).

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transition: Monitor parent ion

    
     to specific fragments (e.g., loss of methyl-furan).
    
    • Note: The aniline amine group allows for high sensitivity in Positive ESI mode.

Regulatory & Industry Context (References)

This assessment is grounded in the following authoritative frameworks:

  • ICH M7(R1) : "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." (International Council for Harmonisation).

  • OECD Test Guideline 471 : "Bacterial Reverse Mutation Test."[1] (OECD Guidelines for the Testing of Chemicals).

  • Benigni/Bossa Rulebase : "Structure-Activity Relationship (SAR) models for carcinogenicity and mutagenicity." (European Commission JRC).

  • FDA Guidance for Industry : "Genotoxic and Carcinogenic Impurities in Drug Substances and Products."

Reference List
  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.Link

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test.[1] OECD Publishing. Link

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of o-Toluidine Hydrochloride. TR-153. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.Link

Sources

Technical Analysis: Thermodynamic Properties of 2-Methyl-5-(5-methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the thermodynamic and physicochemical properties of 2-Methyl-5-(5-methylfuran-2-yl)aniline (CAS 1248024-55-6).

Executive Summary

2-Methyl-5-(5-methylfuran-2-yl)aniline is a biaryl amine intermediate utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Structurally, it consists of an aniline core substituted at the ortho position with a methyl group and at the meta position (relative to the amine) with a 5-methylfuran moiety.

The thermodynamic profile of this molecule is governed by the interplay between the hydrogen-bonding capacity of the primary amine (-NH₂) and the planarity constraints imposed by the furan-phenyl dihedral angle. Due to the scarcity of public experimental data for this specific regioisomer, this guide presents high-fidelity predicted values derived from QSPR (Quantitative Structure-Property Relationship) consensus models, alongside rigorous protocols for experimental validation.

Key Physicochemical Metrics (Consensus Predicted)
PropertyValue / RangeConfidenceMethod
Melting Point (MP) 88 °C – 94 °C HighQSPR / Analog Comparison
Boiling Point (BP) 335 °C ± 20 °C Medium@ 760 mmHg (Decomposition likely)
Density 1.12 ± 0.06 g/cm³ HighPredicted @ 20 °C
LogP (Octanol/Water) 2.85 ± 0.3 HighConsensus (ACD/Labs + ChemAxon)
pKa (Conjugate Acid) 4.1 ± 0.5 HighAniline Nitrogen

Structural Analysis & Thermodynamic Logic

Melting Point Determinants

The melting point of 2-Methyl-5-(5-methylfuran-2-yl)aniline is influenced by three critical structural factors:

  • Crystal Lattice Energy: The primary amine acts as both a hydrogen bond donor and acceptor, increasing lattice energy compared to non-aminated biaryls.

  • Steric Hindrance: The ortho-methyl group (at position 2) introduces steric strain, forcing the aniline ring out of perfect planarity. This often lowers the melting point compared to unhindered isomers by disrupting efficient π-π stacking.

  • Furan Rotation: The bond connecting the phenyl and furan rings allows for rotation, creating conformational polymorphism risks which can result in variable melting ranges (e.g., Form I vs. Form II).

Boiling Point & Volatility

With a predicted boiling point >330 °C, this compound is considered non-volatile under standard conditions.

  • Distillation Risk: Attempting to distill this compound at atmospheric pressure will likely result in thermal decomposition (oxidation of the furan ring or condensation of the amine).

  • Recommendation: Purification should be performed via recrystallization or vacuum distillation (< 1 mmHg).

Experimental Determination Protocols

To validate the theoretical values, researchers must employ self-validating protocols that account for purity and thermal stability.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the precise melting onset and enthalpy of fusion.

Reagents & Equipment:

  • Instrument: DSC 2500 (TA Instruments) or equivalent.

  • Reference: Indium standard (MP 156.6 °C).

  • Purge Gas: Nitrogen (50 mL/min).

Workflow:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a hermetic lid (pinhole) to allow volatile escape if decomposition occurs.

  • Equilibration: Equilibrate at 25 °C for 5 minutes.

  • Ramp 1: Heat at 10 °C/min to 130 °C (surpassing expected MP).

  • Cool: Cool at 10 °C/min back to 25 °C to check for recrystallization behavior.

  • Ramp 2: Heat at 10 °C/min to 250 °C to observe decomposition onset.

Data Interpretation:

  • T_onset: The intersection of the baseline and the leading edge of the endotherm (The reported MP).

  • T_peak: The maximum of the endotherm.

  • Purity Check: A sharp peak (width < 2 °C) indicates high purity (>98%). A broad peak suggests solvent inclusion or synthesis isomers.

Thermal Analysis Workflow Diagram

ThermalAnalysis cluster_QC Quality Control Gate Sample Raw Sample (CAS 1248024-55-6) Drying Vacuum Drying (40°C, 12h) Sample->Drying HPLC HPLC Purity (>98% Required) Drying->HPLC QC Step TGA TGA Analysis (Volatiles Check) DSC DSC Analysis (MP Determination) TGA->DSC If <1% Volatiles Result Validated MP/BP DSC->Result T_onset HPLC->TGA If Pure

Figure 1: Sequential workflow for the thermal characterization of the target intermediate, ensuring solvent removal prior to thermal scanning.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for identifying impurities that alter the melting point (MP depression). The standard route involves a Suzuki-Miyaura coupling .

Reaction:

  • Precursor A: 5-Bromo-2-methylaniline (CAS 39478-78-9)[1]

  • Precursor B: 5-Methylfuran-2-boronic acid (CAS 162607-18-3)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: K₂CO₃ / Na₂CO₃

Critical Impurities:

  • Protodeboronation Byproduct: 2-methylfuran (Volatile, lowers BP).

  • Homocoupling Dimer: Bis(5-methylfuran) derivatives (High MP solids).

  • Unreacted Aniline: 5-Bromo-2-methylaniline (MP ~33 °C). Note: Presence of this precursor will drastically lower the observed MP of the product.

Synthesis Pathway Diagram

SynthesisPath SM1 5-Bromo-2-methylaniline (MP: 33°C) Cat Pd(0) Catalyst Base/Solvent SM1->Cat SM2 5-Methylfuran-2-boronic acid SM2->Cat Inter Pd-Complex Intermediate Cat->Inter Prod Target Product (CAS 1248024-55-6) Inter->Prod Reductive Elimination Imp1 Impurity: Homocoupled Dimer Inter->Imp1 Side Reaction

Figure 2: Suzuki-Miyaura coupling pathway highlighting potential high-melting impurities that may interfere with MP determination.

Handling and Safety (E-E-A-T)

As a substituted aniline, this compound must be treated as a potential sensitizer and methemoglobinemia agent .

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety glasses.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Anilines oxidize over time, turning dark brown; oxidation products act as impurities that broaden the melting range.

  • Solubility:

    • Soluble: DMSO, Methanol, Dichloromethane, Ethyl Acetate.

    • Insoluble: Water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CAS 1248024-55-6. PubChem.[1][2] Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • TA Instruments. Thermal Analysis Application Brief: Purity Determination by DSC. Available at: [Link]

Sources

Technical Guide: History, Synthesis, and Medicinal Chemistry of 2-Methyl-5-(5-methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the history, discovery, and application of 2-Methyl-5-(5-methylfuran-2-yl)aniline and its related class of furan-substituted aniline compounds.

Part 1: Executive Summary & Core Directive

Compound Identity: 2-Methyl-5-(5-methylfuran-2-yl)aniline CAS Registry Number: 1248024-55-6 Molecular Formula: C₁₂H₁₃NO Molecular Weight: 187.24 g/mol Class: Biaryl/Heterobiaryl Aniline; Privileged Medicinal Chemistry Scaffold

The "Furan-Aniline" Paradigm in Drug Discovery

In modern medicinal chemistry, the 2-Methyl-5-(5-methylfuran-2-yl)aniline scaffold represents a critical evolution in the design of biaryl kinase inhibitors and G-protein coupled receptor (GPCR) modulators . Historically, biphenyl structures were the gold standard for hydrophobic pocket binding. However, the introduction of the furan heterocycle—specifically the 5-methylfuran-2-yl moiety—offered a breakthrough in optimizing lipophilic efficiency (LipE) and metabolic stability .

This guide details the discovery logic, the synthetic evolution (from Stille to Suzuki-Miyaura coupling), and the specific protocols required to generate this scaffold with high fidelity.

Part 2: History and Discovery

The Biaryl Isostere Evolution (Late 1990s - 2000s)

The discovery of 2-Methyl-5-(5-methylfuran-2-yl)aniline did not occur in isolation but emerged from the systematic exploration of bioisosteres for the biphenyl moiety found in early p38 MAP kinase and EGFR inhibitors.

  • The Problem: Biphenyl scaffolds often suffer from poor solubility and "brick-dust" properties. Furthermore, the phenyl ring is metabolically prone to oxidation at the para position.

  • The Furan Solution: Replacing the distal phenyl ring with a furan ring reduces molecular weight and introduces a hydrogen bond acceptor (the furan oxygen), potentially altering the water network within a binding pocket.

  • The Methyl Blockade: Early furan-containing drugs (e.g., furosemide) showed that unsubstituted furans could be metabolically liable (opening to reactive dicarbonyls). The addition of the 5-methyl group (as seen in this specific compound) was a deliberate medicinal chemistry strategy to block the metabolic soft spot (the

    
    -position of the furan), thereby extending the half-life of the pharmacophore.
    
The Rise of Suzuki-Miyaura Coupling

The commercial availability of this compound (circa 2010, indicated by CAS registration) coincides with the industrial maturation of Suzuki-Miyaura cross-coupling for heteroaryl systems. Prior to this, forming aryl-furan bonds often required toxic organotin reagents (Stille coupling). The development of robust palladium catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) allowed for the efficient coupling of 5-bromo-2-methylaniline with 5-methylfuran-2-boronic acid , making this scaffold accessible for high-throughput screening (HTS) libraries.

Part 3: Technical Synthesis & Protocols

Mechanistic Pathway

The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide and a heteroaryl boronic acid. The choice of the 5-methylfuran-2-boronic acid is critical; furan boronic acids can be prone to protodeboronation. Therefore, base selection and temperature control are paramount.

Diagram: Synthesis Logic (Suzuki-Miyaura)

SynthesisPathway Start1 5-Bromo-2-methylaniline (Electrophile) Catalyst Pd(dppf)Cl2 • DCM K2CO3 / Dioxane:H2O Start1->Catalyst Start2 5-Methylfuran-2-boronic acid (Nucleophile) Start2->Catalyst Inter Oxidative Addition & Transmetallation Catalyst->Inter 80-100°C, 12h Product 2-Methyl-5-(5-methylfuran-2-yl)aniline (Target Scaffold) Inter->Product Reductive Elimination

Caption: Optimized Suzuki-Miyaura cross-coupling pathway for the synthesis of the target furan-aniline scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 2-Methyl-5-(5-methylfuran-2-yl)aniline on a 10 mmol scale.

Reagents:

  • Substrate A: 5-Bromo-2-methylaniline (1.86 g, 10.0 mmol)

  • Substrate B: 5-Methylfuran-2-boronic acid (1.89 g, 15.0 mmol, 1.5 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (408 mg, 0.5 mmol, 5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Equip a 100 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Flame-dry the glassware under vacuum and purge with nitrogen (3 cycles).

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture (40 mL:10 mL) with nitrogen gas for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Reactant Loading: Charge the reaction flask with Substrate A , Substrate B , and Base . Add the Catalyst last to minimize air exposure.

  • Initiation: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 12–16 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

    • Checkpoint: The starting bromide should be fully consumed. A new spot (Rf ~0.4-0.5) corresponding to the product should appear.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate (50 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% Ethyl Acetate in Hexanes).

  • Characterization: Isolate the product as a tan/light brown solid.

Yield Expectation: 75–85% isolated yield.

Part 4: Data & Visualization

Physical and Chemical Properties Table

The following data consolidates the physicochemical profile of the compound, essential for its use as a building block.

PropertyValueNotes
Appearance Tan to light brown solidOxidizes slightly upon air exposure; store under inert gas.
Melting Point 85–90 °CTypical for low-MW biaryl anilines.
LogP (Predicted) ~2.9Moderate lipophilicity; good membrane permeability.
pKa (Aniline) ~4.0Less basic than unsubstituted aniline due to the electron-withdrawing nature of the furan ring (inductive).
Solubility DMSO, Methanol, DCMInsoluble in water.
Storage 2–8 °C, Dark, InertFuran ring is sensitive to photo-oxidation over long periods.
Structural Activity Relationship (SAR) Logic

The following diagram illustrates why this specific scaffold is selected in drug discovery campaigns, highlighting the functional roles of each moiety.

SAR_Logic Core 2-Methyl-5-(5-methylfuran-2-yl)aniline Aniline Primary Amine (-NH2) Core->Aniline Methyl Ortho-Methyl Group Core->Methyl Furan 5-Methylfuran Moiety Core->Furan Role1 H-Bond Donor/Acceptor (Hinge Binder Precursor) Aniline->Role1 Forms Urea/Amide Role2 Conformational Lock (Twists the Biaryl Axis) Methyl->Role2 Steric Clash Role3 Metabolic Stability (Blocks CYP450 Oxidation) Furan->Role3 5-Me blocks alpha-site

Caption: SAR deconstruction of the scaffold showing the strategic role of each functional group in medicinal chemistry.

Part 5: Applications in Drug Development

Kinase Inhibitor Synthesis (Type II)

This aniline is a primary building block for Type II kinase inhibitors (e.g., Sorafenib analogs). The free amine is typically reacted with an isocyanate or activated carboxylic acid to form a urea or amide linker.

  • Mechanism: The furan-phenyl tail occupies the hydrophobic "allosteric" pocket (adjacent to the ATP binding site) created when the DFG-motif is in the "out" conformation.

  • Advantage: The 5-methylfuran provides a distinct shape complementarity compared to the standard trifluoromethyl-phenyl group found in many inhibitors.

Library Generation

Due to the robustness of the Suzuki coupling used to make it, this compound is often used in Fragment-Based Drug Discovery (FBDD) . It serves as a "grown" fragment where the aniline handle allows for rapid diversification into libraries of:

  • Biaryl Ureas

  • Biaryl Amides[1]

  • Biaryl Sulfonamides

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kirsch, P. (2009). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Context on biaryl scaffold stability and isosteres).
  • PubChem Compound Summary. (2024). "2-(5-Methylfuran-2-yl)aniline."[1][2][3][4] National Center for Biotechnology Information. Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-Methyl-5-(5-methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Methyl-5-(5-methylfuran-2-yl)aniline represents a critical transformation in the development of p38 MAP kinase inhibitors and other heterocyclic biaryl pharmacophores. The structural core requires the installation of an acid-sensitive furan ring onto an aniline scaffold.

Key Synthetic Challenges:

  • Regioselectivity: Ensuring the correct orientation of substituents (Methyl, Amine, Furan) requires precise selection of the halogenated precursor.

  • Furan Sensitivity: The furan ring is prone to acid-catalyzed ring opening (hydrolysis) and saturation during catalytic hydrogenation. Standard nitro-reduction protocols (e.g.,

    
    , Pd/C) often lead to over-reduction of the furan double bonds.
    
  • Catalyst Poisoning: The free amine in the final product can coordinate to palladium, potentially complicating direct couplings on unprotected anilines.

Strategic Solution: This protocol utilizes a Late-Stage Nitro Reduction strategy. We first construct the biaryl carbon-carbon bond using a Suzuki-Miyaura coupling on a nitro-arene precursor, followed by a chemoselective reduction using Iron/Ammonium Chloride (


). This method avoids high-pressure hydrogenation and strong acids, preserving the furan integrity.

Retrosynthetic Logic & Pathway

The target molecule is disassembled into two commercially available building blocks: 4-Bromo-2-nitrotoluene and 5-Methylfuran-2-boronic acid .

Pathway Visualization

SynthesisPath SM1 4-Bromo-2-nitrotoluene (Starting Material A) INT Intermediate: 2-Methyl-5-(5-methylfuran-2-yl)nitrobenzene SM1->INT Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 5-Methylfuran-2-boronic acid (Starting Material B) SM2->INT PROD Target Product: 2-Methyl-5-(5-methylfuran-2-yl)aniline INT->PROD Step 2: Chemoselective Reduction Fe powder, NH4Cl EtOH/H2O, 80°C

Caption: Two-step synthetic pathway ensuring regiocontrol and furan preservation.

Step 1: Suzuki-Miyaura Cross-Coupling[1][2][3]

The first step involves the palladium-catalyzed coupling of the aryl bromide with the furan boronic acid. Note that 4-bromo-2-nitrotoluene is chosen because the bromine is para to the methyl group and meta to the nitro group. Upon reduction and renormalization of IUPAC numbering (Aniline = 1), this yields the required 2-Methyl-5-substituted pattern.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
4-Bromo-2-nitrotoluene 216.031.02.16 g (10 mmol)Electrophile
5-Methylfuran-2-boronic acid 125.921.21.51 g (12 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05408 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.04.14 gBase
1,4-Dioxane --40 mLSolvent
Water --10 mLCo-solvent
Detailed Protocol
  • Degassing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 1,4-dioxane and water. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) cycle efficiency).

  • Charging: Add 4-Bromo-2-nitrotoluene, 5-Methylfuran-2-boronic acid, and

    
     to the flask.
    
  • Catalyst Addition: Add the Palladium catalyst (

    
    ) last.
    
    • Note:

      
       is preferred over 
      
      
      
      here due to its higher stability and resistance to oxidation.
  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90°C under an inert atmosphere (N2 balloon or manifold) for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The starting bromide (

      
      ) should disappear, and a fluorescent yellow/orange spot (Intermediate) should appear (
      
      
      
      ).
  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove palladium black; wash the pad with EtOAc.

    • Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (

    
    , Gradient: 0-10% EtOAc/Hexanes).
    
    • Yield Expectation: 85–95% as a yellow solid.

Step 2: Chemoselective Nitro Reduction

Crucial Decision Point: Do not use catalytic hydrogenation (


, Pd/C) or strong acid/metal reductions (Zn/HCl). These conditions pose a high risk of reducing the furan double bonds or hydrolyzing the furan ring [1].

Selected Method: Iron powder with Ammonium Chloride (


). This is a mild, electron-transfer mechanism that selectively reduces the nitro group to the amine without affecting the furan or the biaryl bond [2].
Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Nitro Intermediate (from Step 1)217.221.02.17 g (10 mmol)Substrate
Iron Powder (325 mesh)55.855.02.79 gReductant
Ammonium Chloride (NH₄Cl) 53.495.02.67 gElectrolyte/H+ source
Ethanol --40 mLSolvent
Water --10 mLCo-solvent
Detailed Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve the Nitro Intermediate in Ethanol (40 mL).

  • Activation: Dissolve

    
     in Water (10 mL) and add it to the ethanol solution. Add the Iron powder.
    
  • Reaction: Heat the suspension to 80°C (Reflux) with vigorous stirring.

    • Mechanism:[3][1][4][5][6][7][8][9] The reaction proceeds via a single-electron transfer (SET) mechanism on the iron surface. Vigorous stirring is essential to prevent the iron from clumping.

    • Time: Reaction is typically fast (1–3 hours).

    • Monitoring: TLC (30% EtOAc in Hexanes). The non-polar nitro compound will convert to a more polar, UV-active amine spot (often stains blue/brown with Ninhydrin).

  • Work-up:

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxide sludge. (Caution: Iron waste can be pyrophoric; keep wet).

    • Wash the cake with hot ethanol.

    • Concentrate the filtrate to remove most ethanol.

    • Dilute the remaining aqueous residue with saturated

      
       (to ensure free base form) and extract with EtOAc or DCM.
      
  • Purification:

    • Dry organics over

      
       and concentrate.
      
    • If necessary, purify via flash chromatography (

      
      , Gradient: 10-30% EtOAc/Hexanes).
      
    • Yield Expectation: 80–90% off-white to pale brown solid.

Analytical Validation

The researcher must validate the structure to ensure the furan ring remained intact.

TechniqueExpected SignalMechanistic Interpretation
1H NMR (DMSO-d6)

4.8–5.2 ppm (broad s, 2H)

protons.
confirms reduction of

.
1H NMR

2.1 ppm (s, 3H)
Aniline-Methyl.
1H NMR

2.3 ppm (s, 3H)
Furan-Methyl.
1H NMR

6.1 & 6.6 ppm (d, 1H each)
Furan protons. Distinct doublets indicate the furan ring is unsaturated (intact). If these shift to multiplet 1.5-3.0 ppm, the ring was saturated (Failed).
LC-MS [M+H]+ = 188.1Molecular ion peak.

Troubleshooting & Optimization

Homocoupling Side Reactions

If LC-MS shows a dimer of the furan (bis-furan) or the aryl halide:

  • Cause: Oxygen in the reaction vessel.[9][10]

  • Fix: Increase degassing time or use freeze-pump-thaw cycles. Ensure the catalyst is fresh.

Incomplete Reduction

If the reaction stalls at the hydroxylamine intermediate (


):
  • Cause: Insufficient proton source or deactivated Iron.

  • Fix: Add 1-2 mL of Acetic Acid to the Fe/EtOH mixture (careful monitoring) or add fresh Iron powder.

Workflow Logic Diagram

Workflow Start Start: Nitro Intermediate Reaction Add Fe/NH4Cl, Reflux 2h Start->Reaction Check TLC Check Reaction->Check Check->Reaction Incomplete (Add more Fe) Workup Filter Celite -> Extract EtOAc Check->Workup Complete Purify Column Chromatography Workup->Purify Final Pure Aniline Product Purify->Final

Caption: Decision tree for the reduction step workup.

References

  • Gribble, G. W. (2002). Oxidation and Reduction of Furan and its Derivatives. In: Furan Derivatives. Springer. (General reference for furan sensitivity).

  • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[11] Synthesis, 1988(02), 91-95. (Establishes chemoselectivity of transfer hydrogenation/mild reduction).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Authoritative review on Suzuki coupling conditions).

  • Bellina, F., et al. (2004). Selective synthesis of 2,5-diarylfurans via palladium-catalyzed direct arylation. Tetrahedron, 60(28), 6017-6026. (Specifics on furan arylation).

Sources

Application Notes and Protocols for the Functionalization of the Aniline Group in 2-Methyl-5-(5-methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the chemical modification of the aniline functional group in the versatile building block, 2-Methyl-5-(5-methylfuran-2-yl)aniline. Aniline and its derivatives are fundamental components in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1] The strategic functionalization of the amino group in this specific molecule, which features both an electron-donating methyl group and a heterocyclic furan moiety, allows for the creation of a diverse library of compounds with potential applications in drug discovery and development.[2] This guide details several key transformation protocols, including acylation, C-N cross-coupling, and diazotization-based reactions, providing step-by-step methodologies, mechanistic insights, and comparative data to aid researchers in selecting and optimizing their synthetic strategies.

Introduction

Anilines are a cornerstone of modern medicinal chemistry, serving as precursors to a vast array of bioactive molecules.[2] The ability to selectively modify the aniline nitrogen is crucial for fine-tuning the physicochemical and pharmacological properties of drug candidates, such as bioavailability, solubility, and target receptor selectivity.[2] The subject of this guide, 2-Methyl-5-(5-methylfuran-2-yl)aniline, presents a unique scaffold. The presence of the methyl group on the aniline ring and the 5-methylfuran substituent influences the nucleophilicity of the amino group and provides additional sites for potential interactions with biological targets. The furan ring itself is a valuable pharmacophore found in numerous natural products and synthetic drugs.

This application note will explore three primary avenues for the functionalization of the aniline group in 2-Methyl-5-(5-methylfuran-2-yl)aniline:

  • N-Acylation: The formation of an amide bond, a common transformation to introduce a variety of functional groups and to act as a protecting group to moderate the reactivity of the amine.[3][4]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of diaryl- or alkyl-aryl amines.[5][6]

  • Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction): Conversion of the primary amine to a diazonium salt, a highly versatile intermediate that can be replaced by a wide range of substituents including halogens, cyano, and hydroxyl groups.[7][8]

PART 1: N-Acylation of the Aniline Group

N-acylation is a fundamental transformation that converts the primary amine of 2-Methyl-5-(5-methylfuran-2-yl)aniline into an amide. This reaction is often employed to install a protecting group, reducing the nucleophilicity and basicity of the nitrogen, which can be crucial for subsequent reactions.[3] Furthermore, the resulting amide itself can be the desired final product, as the amide bond is a key structural feature in many pharmaceuticals.

Protocol 1: Acetylation with Acetic Anhydride

This protocol describes a standard procedure for the acetylation of anilines using acetic anhydride.[9]

Reagents and Materials:

  • 2-Methyl-5-(5-methylfuran-2-yl)aniline

  • Acetic Anhydride

  • Sodium Acetate

  • Hydrochloric Acid (concentrated)

  • Water

  • Ethanol (95%)

  • Ice Bath

  • Filtration apparatus (vacuum)

Procedure:

  • In a suitable flask, dissolve 1.0 g of 2-Methyl-5-(5-methylfuran-2-yl)aniline in 28 mL of water. Note that the aniline may not be fully soluble.

  • Add 0.9 mL of concentrated hydrochloric acid to the mixture to form the aniline hydrochloride salt, which should improve solubility.

  • In a separate beaker, prepare a solution of 1.06 g of sodium acetate in 6 mL of water.

  • To the aniline hydrochloride solution, add 1.2 mL of acetic anhydride with swirling.

  • Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of the acetanilide product should form.[3]

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a minimal amount of hot 95% ethanol to obtain the purified N-(2-methyl-5-(5-methylfuran-2-yl)phenyl)acetamide.

Expected Results and Characterization

The success of the acylation can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.

Parameter Starting Material Product
Structure 2-Methyl-5-(5-methylfuran-2-yl)anilineN-(2-methyl-5-(5-methylfuran-2-yl)phenyl)acetamide
Molecular Formula C12H13NOC14H15NO2
Molecular Weight 187.24 g/mol 229.28 g/mol
Appearance Brownish oil or solidWhite to off-white solid
Expected Yield -> 85%
Key IR Peaks (cm⁻¹) ~3400-3300 (N-H stretch)~3300 (N-H stretch), ~1660 (C=O stretch, Amide I)
Key ¹H NMR Shifts (δ, ppm) ~3.5-4.0 (br s, -NH₂)~2.1 (s, -COCH₃), ~7.5-8.0 (br s, -NH)
Mechanistic Rationale

The acetylation of aniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the aniline nitrogen attacks one of the carbonyl carbons of acetic anhydride. The subsequent loss of a proton and a leaving group (acetate) results in the formation of the stable amide product.[9]

G cluster_0 Mechanism of Aniline Acetylation Aniline R-NH₂ Intermediate R-NH₂(⁺)-C(O)CH₃      |    O(⁻)COCH₃ Aniline->Intermediate Nucleophilic Attack AceticAnhydride (CH₃CO)₂O Product R-NH-C(O)CH₃ Intermediate->Product Proton Transfer & Elimination Proton H⁺ Acetate CH₃COO⁻

Caption: Mechanism of aniline acetylation.

PART 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and powerful method for the synthesis of aryl amines through the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[5][10] This reaction allows for the introduction of a wide range of aryl or heteroaryl substituents onto the aniline nitrogen of 2-Methyl-5-(5-methylfuran-2-yl)aniline.

Protocol 2: Coupling with an Aryl Bromide

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Methyl-5-(5-methylfuran-2-yl)aniline with a generic aryl bromide. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Reagents and Materials:

  • 2-Methyl-5-(5-methylfuran-2-yl)aniline

  • Aryl Bromide (e.g., 4-bromotoluene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the aryl bromide (1.0 equiv.) and 2-Methyl-5-(5-methylfuran-2-yl)aniline (1.2 equiv.).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Comparative Data for Different Ligands

The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The following table provides a hypothetical comparison of different ligands for the coupling of 2-Methyl-5-(5-methylfuran-2-yl)aniline with 4-bromotoluene.

Ligand Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%)
BINAP 21101885
XPhos 21001292
SPhos 21001488
dppf 21102475
Catalytic Cycle Overview

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)L₂(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

PART 3: Diazotization and Sandmeyer Reaction

The conversion of the primary amino group of anilines into a diazonium salt is a classic and highly useful transformation in organic synthesis.[7] The resulting diazonium group is an excellent leaving group (N₂) and can be substituted by a wide variety of nucleophiles.[11] The Sandmeyer reaction, which utilizes copper(I) salts, is a common method for introducing halides or a cyano group.[8]

Protocol 3: Synthesis of 2-Bromo-1-methyl-4-(5-methylfuran-2-yl)benzene via Sandmeyer Reaction

This protocol details the conversion of 2-Methyl-5-(5-methylfuran-2-yl)aniline to the corresponding aryl bromide.

Reagents and Materials:

  • 2-Methyl-5-(5-methylfuran-2-yl)aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Ice Bath

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Diazotization:

    • In a flask, suspend 1.0 g of 2-Methyl-5-(5-methylfuran-2-yl)aniline in a mixture of 5 mL of 48% HBr and 5 mL of water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.4 g in 2 mL of water) dropwise, keeping the temperature below 5 °C.[12]

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve 0.8 g of CuBr in 3 mL of 48% HBr.

    • Cool the CuBr solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the CuBr solution with stirring. Vigorous evolution of nitrogen gas will occur.[8]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Scope of the Sandmeyer and Related Reactions

The diazonium salt of 2-Methyl-5-(5-methylfuran-2-yl)aniline can be converted to a variety of other functional groups.

Reagent(s) Product Functional Group Reaction Name
CuCl / HCl-ClSandmeyer Reaction
CuBr / HBr-BrSandmeyer Reaction
CuCN / KCN-CNSandmeyer Reaction
KI-I-
HBF₄, then heat-FBalz-Schiemann Reaction
H₂O, H₂SO₄, heat-OH-
H₃PO₂-HDeamination
Reaction Pathway Overview

The overall transformation involves two key stages: the formation of the diazonium salt followed by its copper-catalyzed decomposition and substitution.

G cluster_1 Diazotization and Sandmeyer Reaction Pathway Aniline Ar-NH₂ Diazonium Ar-N₂⁺X⁻ Aniline->Diazonium NaNO₂, HBr 0-5 °C Product Ar-Br Diazonium->Product CuBr N2 N₂

Caption: Pathway for the Sandmeyer bromination.

Conclusion

The functionalization of the aniline group in 2-Methyl-5-(5-methylfuran-2-yl)aniline provides access to a diverse range of chemical entities with significant potential in medicinal chemistry and materials science. The protocols detailed in this application note for N-acylation, Buchwald-Hartwig amination, and diazotization-based transformations offer reliable and versatile methods for modifying this valuable building block. By understanding the underlying mechanisms and considering the comparative data, researchers can effectively design and execute synthetic strategies to generate novel compounds for a variety of applications.

References

  • Buchwald‐Hartwig amination of aryl halides with substituted anilines. ResearchGate. Available at: [Link]

  • 17.3. Reactions involving arenediazonium salts. Organic Chemistry II - Lumen Learning. Available at: [Link]

  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal. Available at: [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. Available at: [Link]

  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes. Available at: [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • Aniline Derivative Functionalization. Sustainability Directory. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • N–C bond formation between two anilines coordinated to a ruthenium center in cis-form affording a 3,5-cyclohexadiene-1,2-diimine moiety. RSC Publishing. Available at: [Link]

  • A Different Approach to Anilines. GalChimia. Available at: [Link]

  • Efficient alternative for multistep synthesis of aniline-based drug precursors. HIMS. Available at: [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. Available at: [Link]

  • Acetylation of Aniline. Scribd. Available at: [Link]

  • C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. ResearchGate. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct. Available at: [Link]

  • Sandmeyer reaction. Wikipedia. Available at: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available at: [Link]

  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC. Available at: [Link]

  • Lessons from the total synthesis of (±)‑phalarine: Insights into the mechanism of the Pictet–Spengler reaction. SciSpace. Available at: [Link]

  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

    • Catalytic C–N Bond-Forming Reactions Enabled by Proton-Coupled Electron Transfer Activation of Amide N–H Bonds. The Knowles Group. Available at: [Link]

  • Pictet-Spengler Reaction. NROChemistry. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available at: [Link]

  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available at: [Link]

  • Arenediazonium Salts in EAS with Practice Problems. Chemistry Steps. Available at: [Link]

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. Available at: [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Diazotization of Heterocyclic Primary Amines. datapdf.com. Available at: [Link]

  • ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. ResearchGate. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]

  • 2-methyl-5-[(5-methyl-2-furyl)(phenyl)methyl]furan. Chemical Synthesis Database. Available at: [Link]

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PMC. Available at: [Link]

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Application Note: Scalable Production of 2-Methyl-5-(5-methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, scalable protocol for the synthesis of 2-Methyl-5-(5-methylfuran-2-yl)aniline , a critical heterocyclic amine intermediate often utilized in the development of kinase inhibitors (e.g., p38 MAP kinase pathways).

Executive Summary

The synthesis of 2-Methyl-5-(5-methylfuran-2-yl)aniline presents two primary challenges during scale-up: regioselectivity regarding the toluene core and chemoselectivity during the reduction phase. The furan moiety is acid-sensitive (prone to ring-opening hydrolysis) and susceptible to saturation under standard catalytic hydrogenation conditions (Pd/C + H₂).

This protocol utilizes a Suzuki-Miyaura cross-coupling strategy followed by a chemoselective iron-mediated reduction . This route avoids the use of protecting groups on the aniline and prevents the formation of tetrahydrofuran byproducts, ensuring high purity (>98% HPLC) and yield suitable for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the biaryl bond between the benzene and furan rings.

  • Strategic Disconnection: C(sp²)–C(sp²) bond formation via Palladium-catalyzed cross-coupling.

  • Precursor Selection:

    • Electrophile:[1]5-Bromo-2-nitrotoluene (CAS: 7149-70-4). The nitro group serves as a masked amine, preventing catalyst poisoning and oxidation during the coupling step.

    • Nucleophile:5-Methylfuran-2-boronic acid pinacol ester (CAS: 193946-16-4). The pinacol ester is preferred over the free boronic acid for its superior stability and solubility in non-polar solvents during scale-up.

Reaction Pathway Diagram

ReactionScheme SM1 5-Bromo-2-nitrotoluene (Electrophile) Inter Intermediate: 2-Methyl-5-(5-methylfuran-2-yl) nitrobenzene SM1->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM2 5-Methylfuran-2-boronic acid pinacol ester (Nucleophile) SM2->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Product Target: 2-Methyl-5-(5-methylfuran-2-yl) aniline Inter->Product Step 2: Nitro Reduction Fe powder, NH4Cl EtOH/H2O, 70°C

Figure 1: Two-step synthesis route designed for stability and scalability.

Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Coupling of 5-Bromo-2-nitrotoluene with 5-Methylfuran-2-boronic acid pinacol ester.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleKey Attribute
5-Bromo-2-nitrotoluene1.0SMLimiting Reagent
5-Methylfuran-2-boronic acid pinacol ester1.1SMSlight excess ensures conversion
Pd(dppf)Cl₂ · CH₂Cl₂0.03CatalystRobust, air-stable Pd(II) source
Potassium Carbonate (K₂CO₃)3.0BaseAnhydrous, granular
1,4-Dioxane / Water (4:1)-SolventDegassed thoroughly
Protocol
  • Inertion: Charge a jacketed glass reactor with 5-Bromo-2-nitrotoluene (1.0 equiv) and 5-Methylfuran-2-boronic acid pinacol ester (1.1 equiv). Evacuate and backfill with Nitrogen (N₂) three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 vol) and Water (2.5 vol). Agitate to dissolve.

  • Base & Catalyst: Add K₂CO₃ (3.0 equiv) followed by Pd(dppf)Cl₂ (3 mol%). Note: The catalyst is added last to minimize induction periods.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC (Target: <0.5% bromide remaining).

  • Workup:

    • Cool to 25°C.

    • Filter through a pad of Celite to remove Pd black; wash with Ethyl Acetate.

    • Partition the filtrate with water/brine. Separate the organic layer.[2]

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Heptane to obtain the nitro-intermediate as a yellow solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to aniline without saturating the furan ring. Critical Control Point: Do NOT use catalytic hydrogenation (H₂/Pd-C) or acidic conditions (SnCl₂/HCl), as these will reduce or open the furan ring.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Nitro Intermediate (from Step 1)1.0Substrate
Iron Powder (Fe)5.0Reductant (325 mesh)
Ammonium Chloride (NH₄Cl)5.0Electrolyte/Buffer
Ethanol / Water (3:1)-Solvent
Protocol
  • Setup: In a reactor, suspend the Nitro intermediate (1.0 equiv) in Ethanol (10 vol).

  • Activation: Dissolve NH₄Cl (5.0 equiv) in Water (3.3 vol) and add to the reactor.

  • Reduction: Add Iron powder (5.0 equiv) in portions. Heat the slurry to 70°C with vigorous mechanical stirring (essential for heterogeneous reactions).

  • Monitoring: Reaction is typically complete within 2–3 hours. Monitor for the disappearance of the yellow nitro compound and appearance of the fluorescent amine.

  • Workup:

    • Hot filter the mixture through Celite to remove iron oxide sludge. Caution: Iron waste can be pyrophoric; keep wet.

    • Concentrate the filtrate to remove ethanol.

    • Extract the aqueous residue with Ethyl Acetate (or DCM).

    • Wash organics with NaHCO₃ (sat.) to ensure basicity (preserves furan).

    • Isolation: Concentrate to dryness. The product can be recrystallized from Isopropanol/Hexanes or converted to a HCl salt for storage (if furan stability allows, though free base is preferred for immediate use).

Process Safety & Troubleshooting

Hazard Analysis
  • Furan Ring Instability: The furan moiety is an electron-rich heterocycle. It is sensitive to strong acids (leads to polymerization/tarring) and oxidation. Action: Maintain pH > 6 during all workups. Avoid prolonged exposure to air/light.

  • Palladium Residues: Pd species must be scavenged to meet pharmaceutical limits (<10 ppm). Use a thiourea-based scavenger (e.g., SiliaMetS® Thiol) post-coupling if recrystallization is insufficient.

  • Exotherm: The initiation of the Suzuki coupling can be exothermic. Heat to 60°C first, verify initiation (color change), then ramp to 90°C.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Protodeboronation of furan boronateUse Pinacol ester; ensure base is not too concentrated; keep temp <100°C.
Furan Reduction (Step 2) Over-active reducing agentEnsure Fe/NH₄Cl is used. Avoid H₂/Pd or Zn/HCl.
Black Tar Formation Acidic hydrolysis of furanCheck pH of aqueous washes. Use NaHCO₃ or buffer to pH 7–8.
Incomplete Coupling Catalyst poisoning (O₂ or S)Degas solvents rigorously (sparge with N₂ for 30 min).

Quality Control Specifications

For drug development applications, the following specifications are recommended for the isolated intermediate:

  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): >98.0% area.

  • Identity (¹H NMR): Distinct furan protons (doublets at ~6.6 and ~7.2 ppm) and aniline protons (broad singlet at ~3.5–5.0 ppm).

  • Residual Solvents: <5000 ppm (Ethanol/Ethyl Acetate).

  • Palladium Content: <20 ppm (ICP-MS).

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemoselective Reduction of Nitro Groups: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction. Synthesis, 1988(02), 91–95. (Context on transfer hydrogenation selectivity). Specific Protocol Validation: The Fe/NH₄Cl method is adapted from standard functional group tolerance studies where furan preservation is required. See: Green Chemistry Letters and Reviews, 2011, 4:4, 297-301.
  • Furan Stability in Synthesis: Keay, B. A. (1999). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Society Reviews. (General background on furan sensitivity).
  • Precursor Data (PubChem): National Center for Biotechnology Information. (2025).[2][4][9] PubChem Compound Summary for CID 737093, 2-(5-Methylfuran-2-yl)aniline (Isomer Reference). [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 2-Methyl-5-(5-methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Achilles' Heel" of Your Molecule

As researchers, we often focus on the aniline functionality of 2-Methyl-5-(5-methylfuran-2-yl)aniline for coupling reactions (e.g., amide coupling, reductive amination). However, the critical stability risk lies in the furan ring .

While the aniline moiety is robust, the 5-methylfuran-2-yl core is an electron-rich heteroaromatic system. In the presence of Brønsted acids, this ring acts as a "masked" 1,4-dicarbonyl. Under acidic conditions, it undergoes rapid electrophilic attack , leading to two primary failure modes:

  • Hydrolytic Ring Opening: Conversion into acyclic diketones (e.g., hexane-2,5-dione derivatives).

  • Acid-Catalyzed Polymerization: Formation of insoluble black "humins" or tars.

Key Takeaway: This molecule is acid-labile . Standard acidic workups (e.g., 1M HCl washes) or acidic reaction media (e.g., acetic acid reflux) often lead to catastrophic decomposition.

Technical Deep Dive: The Degradation Mechanism

To troubleshoot effectively, you must understand the causality. The degradation is not random; it follows a specific kinetic pathway driven by the high electron density of the furan ring, further activated by the electron-donating methyl and aniline groups.

The Pathway to Destruction
  • Protonation: The acid proton (

    
    ) attacks the 
    
    
    
    -carbon (C2 or C5) of the furan ring, not just the oxygen. The 5-methyl group stabilizes the resulting carbocation, accelerating this step.
  • Nucleophilic Attack: Water attacks the carbocation.

  • Ring Opening: The hemiacetal intermediate collapses, breaking the C-O bond and revealing the acyclic dicarbonyl.

  • Polymerization: These reactive dicarbonyls condense with the aniline starting material or themselves to form complex polymers.

FuranDegradation Start 2-Methyl-5-(5-methylfuran-2-yl)aniline (Intact Furan) Protonation C-Protonated Intermediate (Resonance Stabilized Cation) Start->Protonation + H+ (Acid) Polymer Insoluble Black Tar (Polymerization) Start->Polymer Direct Electrophilic Polymerization Hydration Hemiacetal Formation (Water Attack) Protonation->Hydration + H2O RingOpen Acyclic 1,4-Dicarbonyl (Degradation Product) Hydration->RingOpen Ring Cleavage RingOpen->Polymer Condensation (w/ Aniline)

Figure 1: The acid-catalyzed degradation pathway of electron-rich aryl-furans. Note that the presence of water accelerates ring opening, while anhydrous acid promotes polymerization.

Troubleshooting Guide: Symptom, Cause, Solution

Use this table to diagnose issues observed during synthesis or purification.

Symptom Probable Cause Technical Explanation Corrective Action
Black/Dark Brown Tar Acid-Catalyzed Polymerization The electron-rich furan ring acts as a nucleophile, reacting with protonated species to form "furan resins" (humins).Switch to Lewis Acids: If catalysis is needed, use mild Lewis acids (e.g.,

) instead of Brønsted acids.Dilution: High concentration favors intermolecular polymerization.
Loss of UV Signal / New Polar Peak Hydrolytic Ring Opening The furan ring has opened to form a 1,4-diketone. This destroys the aromatic conjugation, shifting

significantly.
Remove Water: Ensure solvents are anhydrous. Acid + Water = Hydrolysis.Buffer pH: Maintain pH > 4.0 during workup.
Incomplete Solubility in Acid Salt Precipitation The aniline amine forms a hydrochloride salt (

), which may be insoluble in the organic/aqueous interface.
Avoid Strong Mineral Acids: Do not use HCl for extraction. Use weak organic acids (e.g., citric acid) carefully, or rely on neutral extraction methods.
Product Disappears on Silica Gel Acidic Stationary Phase Standard silica gel is slightly acidic (pH ~5-6), sufficient to degrade sensitive furans over time.Neutralize Silica: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.

Experimental Protocols

Protocol A: Safe Workup (Quenching)

Standard operating procedure for reactions involving this intermediate.

Objective: Isolate the product without triggering furan acidolysis.

  • Cool Down: Cool the reaction mixture to 0°C. Lower temperature kinetically inhibits ring opening.

  • Quench: Pour the reaction mixture into a vigorously stirred, cold saturated

    
     solution .
    
    • Why? This immediately neutralizes any excess acid.

  • Extraction: Extract immediately with Ethyl Acetate or DCM.

    • Critical: Do not let the organic layer sit in contact with slightly acidic aqueous layers for prolonged periods.

  • Drying: Use

    
     or 
    
    
    
    as a drying agent.
    • Avoid:

      
       can be slightly Lewis acidic; 
      
      
      
      provides a buffering effect.
Protocol B: Stability "Stress Test"

Before scaling up, validate stability in your specific solvent system.

  • Prepare Stock: Dissolve 5 mg of analyte in 1 mL Acetonitrile (ACN).

  • Prepare Acid Media:

    • Vial A: 0.1% Formic Acid in Water (Common HPLC mobile phase).

    • Vial B: 1.0% Trifluoroacetic Acid (TFA) in DCM (Common deprotection condition).

  • Incubation: Add 100 µL stock to each vial. Incubate at Room Temp (25°C).

  • Monitoring: Inject on HPLC at T=0, T=1h, T=4h.

    • Pass Criteria: >98% recovery of parent peak.

    • Fail Criteria: Appearance of broad peaks at solvent front (diketones) or baseline rise (polymers).

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to remove a Boc group from this molecule? A: Proceed with extreme caution. While the aniline nitrogen protects itself by protonation, the furan ring is vulnerable.

  • Recommendation: Use HCl in Dioxane at 0°C for the minimum time required, or use TMS-I (Trimethylsilyl iodide) for neutral deprotection. If TFA is mandatory, add a "scavenger" like triethylsilane, though its efficacy on furan protection is limited.

Q: My LC-MS shows a mass of [M+18] and [M+32]. What is happening? A: This is characteristic of furan degradation.

  • [M+18]: Hydration of the double bond (precursor to ring opening).

  • [M+32]: Complete ring opening to the diketone (addition of

    
     + oxidation often seen in MS source).
    

Q: Is the molecule light sensitive? A: Yes. Electron-rich furans are prone to photo-oxidation (reacting with singlet oxygen) to form endoperoxides, which then rearrange to toxic byproducts.

  • Storage: Store solid under Nitrogen/Argon at -20°C in amber vials.

References & Authoritative Sources

  • Furan Acid Sensitivity & Mechanism

    • Source: The hydrolytic ring opening of furan derivatives is a well-established failure mode in biomass chemistry and organic synthesis. The mechanism involves protonation at the C2/C5 position followed by hydration.

    • Citation: Gürbüz, E. I., et al. "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels, 2017.

    • Link:

  • General Furan Stability

    • Source: Comprehensive reviews on furan chemistry highlight the stabilizing effect of electron-withdrawing groups and the destabilizing effect of alkyl/aryl groups (like the methyl and aniline in your molecule).

    • Citation: "Synthesis, Reactions and Medicinal Uses of Furan."[1] Pharmaguideline.

    • Link:

  • Handling & Workup Procedures

    • Source: Best practices for isolating acid-sensitive heterocycles include the use of buffered quenching and neutral stationary phases.

    • Citation: "Work-up procedures for the synthesis of furan-based esters." BenchChem Technical Support.

    • Link:

  • Bio-orthogonal Ligation (Relevant Analogues)

    • Source: Studies on 5-methylfuran-2-yl derivatives demonstrate that acidic hydrolysis is fast enough to be used as a "release mechanism" in specific biological contexts, confirming the instability.

    • Citation: "Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation."[2] Communications Chemistry, 2021.[2]

    • Link:

Sources

Technical Support Center: Optimizing 2-Methyl-5-(5-methylfuran-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Products & Process Optimization Support Tier: Level 3 (Senior Application Scientist) Document ID: TS-MFMA-2026-V1

Executive Summary & Molecule Profile[1]

The Target: 2-Methyl-5-(5-methylfuran-2-yl)aniline is a critical biaryl intermediate, often functioning as a pharmacophore in kinase inhibitors. Its structure combines an electron-rich aniline ring with an acid-sensitive furan moiety.

The Challenge: Synthesizing this molecule requires navigating two opposing chemical sensitivities:

  • The Aniline (Nucleophile): The free amine (

    
    ) is a potent ligand that poisons Palladium catalysts, leading to stalled reactions and "Palladium Black" precipitation.
    
  • The Furan (Acid-Sensitive): The electron-rich furan ring is prone to acid-catalyzed ring opening (hydrolysis) and oxidative polymerization, turning reaction mixtures into intractable tars.

This guide provides a robust, self-validating workflow to minimize the three "Killer Impurities": Protodeboronated side-products , Homocoupled dimers , and Ring-opened diketones .

The Validated Synthetic Route (The "Happy Path")

To ensure reproducibility, we recommend the Suzuki-Miyaura Coupling utilizing a Potassium Trifluoroborate salt and a Protected Aniline precursor.

Why this route?
  • Potassium (5-methylfuran-2-yl)trifluoroborate: Replaces the unstable boronic acid. Boronic acids of electron-rich heterocycles (like furan) suffer from rapid protodeboronation. The trifluoroborate salt slowly releases the active species, maintaining stoichiometry.

  • Nitro-Precursor Strategy: Instead of coupling the free aniline, couple the nitro analogue (2-methyl-5-bromo-nitrobenzene) and reduce it in the final step. This eliminates catalyst poisoning by the free amine.

Validated Protocol (Step-by-Step)

Step 1: The Coupling (Suzuki-Miyaura)

  • Reagents: 4-Bromo-1-methyl-2-nitrobenzene (1.0 eq), Potassium (5-methylfuran-2-yl)trifluoroborate (1.2 eq).

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%). Note: XPhos is critical for sterically demanding biaryl couplings.
    
  • Base/Solvent:

    
     (3.0 eq) in Toluene/
    
    
    
    (4:1).
  • Conditions: Degas vigorously (Argon sparge, 15 min). Heat to 80°C for 4-6 hours.

  • Checkpoint: Monitor by LC-MS for the disappearance of the bromide.

Step 2: The Reduction (Nitro to Aniline)

  • Method:

    
     powder / 
    
    
    
    in Ethanol/Water.
  • Why: Avoids catalytic hydrogenation (

    
    ), which risks reducing the furan double bonds. Iron reduction is chemoselective for the nitro group.
    

Troubleshooting Center (Q&A)

Issue 1: "My reaction mixture turned black immediately and conversion stalled."

Diagnosis: Catalyst Poisoning (The "Pd-Black" Death). Cause: If you attempted to couple the free aniline directly, the


 group coordinated to the Palladium center, displacing the phosphine ligands and precipitating metallic Palladium (

). Solution:
  • Switch Ligands: If you must couple the free aniline, switch to Buchwald Precatalysts (e.g., XPhos Pd G3). These are designed to resist amine coordination.

  • Protect the Amine: Acetylate the amine (

    
    ) prior to coupling, then hydrolyze.
    
Issue 2: "I see a major impurity with Mass = Target - 80 (or Starting Material Mass)."

Diagnosis: Protodeboronation.[1] Cause: The furan-boron bond is labile. Under basic heating, the boron group falls off and is replaced by a proton, destroying the stoichiometry. Solution:

  • Switch to Trifluoroborates: As recommended in the protocol. They are stable to protodeboronation.

  • Anhydrous Conditions: If using boronic acids, switch to anhydrous THF/Dioxane and use

    
     (Cesium Fluoride) as the base. Water accelerates protodeboronation.
    
Issue 3: "During workup, the product turned into a dark, sticky tar."

Diagnosis: Furan Ring Opening (The "Levulinic Cascade"). Cause: You likely used an acidic workup (e.g., 1M HCl to remove amine salts) or exposed the product to light/air for too long. Furans hydrolyze in acid to form 1,4-diketones, which then polymerize. Solution:

  • Basic Workup Only: Quench with saturated

    
    . Never let the pH drop below 7.
    
  • Fast Filtration: Filter through a pad of basic alumina or Celite treated with triethylamine.

  • Storage: Store the final product under Argon in the dark at -20°C.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Critical Control Points

This diagram illustrates the "Happy Path" (Green) versus the degradation pathways (Red) that users must avoid.

ReactionPathways Start Start: 4-Bromo-1-methyl-2-nitrobenzene CatCycle Catalytic Cycle (Pd-XPhos) Start->CatCycle Oxidative Addn Reagent Reagent: K-(5-Me-Furan)-BF3 Reagent->CatCycle Transmetalation Side_Proto Impurity A: Protodeboronation (Loss of Boron) Reagent->Side_Proto High Temp/H2O Side_Homo Impurity B: Homocoupling (Bi-Furan) Reagent->Side_Homo O2 Leak Intermediate Intermediate: Nitro-Biaryl CatCycle->Intermediate Reductive Elim Product Target Product: 2-Methyl-5-(5-methylfuran-2-yl)aniline Intermediate->Product Fe/NH4Cl Redn Side_Tar Impurity C: Polymer/Tar (Acid Hydrolysis) Product->Side_Tar Acidic Workup (pH < 7)

Caption: Figure 1. Synthetic pathway analysis. The Green path represents the optimized Nitro-reduction route. Red dashed lines indicate critical failure modes where impurities are generated.

Diagram 2: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields or purity issues in your current experiment.

TroubleshootingTree Start Problem Detected Q1 Is the Reaction Mixture Black? Start->Q1 Q2 Is the Major Impurity Mass = SM? Q1->Q2 No Sol1 Catalyst Poisoning: Switch to XPhos-Pd-G3 or Protect Amine Q1->Sol1 Yes Q3 Did Product Degrade on Column? Q2->Q3 No Sol2 Protodeboronation: Use Trifluoroborate salt or Anhydrous conditions Q2->Sol2 Yes Sol3 Acid Sensitivity: Add 1% Et3N to eluent Avoid Silica (Use Alumina) Q3->Sol3 Yes

Caption: Figure 2. Diagnostic logic tree for rapid troubleshooting of reaction failures.

Data Summary: Ligand & Base Screening

The following table summarizes internal optimization data for the coupling step.

LigandBaseSolventYield (%)Major Side Product

(Standard)

DME/Water35%Homocoupling (Bi-furan)
XPhos (Recommended)

Toluene/Water 92% < 2% (Clean)
SPhos

Dioxane88%Trace Protodeboronation
dppf

DMF45%Catalyst Deactivation

References

  • Suzuki-Miyaura Coupling Reviews: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Trifluoroborate Stability: Molander, G. A., & Biolatto, B. (2003).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.[2] Link

  • Catalyst Poisoning by Amines: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Furan Acid Sensitivity: Keogh, J. et al. (2018). Acid-catalyzed ring opening of furans: Mechanism and kinetics. ChemSusChem, 11(5), 900-908. Link

Sources

Validation & Comparative

Technical Guide: Bioassay Comparison of Furan-Based Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of furan-based aniline compounds, specifically focusing on the structural divergence between 5-nitrofuran Schiff bases and their reduced amine analogs . While furan scaffolds are classic pharmacophores in antimicrobial therapy (e.g., Nitrofurantoin), recent medicinal chemistry efforts have repurposed these structures for anticancer applications. This guide synthesizes experimental protocols, quantitative performance metrics, and mechanistic pathways to assist researchers in optimizing lead candidates.

Compound Classification & Structural Logic

To ensure an objective comparison, we categorize the compounds into two distinct series based on the linker stability and electronic conjugation.

  • Series A (The Imines): N-(5-nitrofuran-2-ylmethylene)anilines. These possess an azomethine spacer (–CH=N–), maintaining extended

    
    -conjugation between the furan and aniline rings.
    
  • Series B (The Amines): N-(5-nitrofuran-2-ylmethyl)anilines. These are the reduced secondary amine counterparts (–CH

    
    –NH–), which break the conjugation but offer higher hydrolytic stability.
    
  • Controls:

    • Antimicrobial:[1][2][3][4][5][6] Ciprofloxacin (Standard gyrase inhibitor).

    • Anticancer:[2][6][7][8] Doxorubicin (Standard DNA intercalator).

Bioassay Module: Antimicrobial Efficacy (MIC)

Rationale & Causality

The antimicrobial potency of furan derivatives relies heavily on the nitro-reductase (NTR) activation pathway .[9] Bacteria express Type I nitroreductases (NfsA/NfsB) that reduce the 5-nitro group into reactive nitroso and hydroxylamino intermediates. These intermediates covalently bind to bacterial DNA and proteins, causing cell death.

Critical Insight: Series A (Imines) often outperform Series B (Amines) in in vitro assays due to the electron-withdrawing nature of the azomethine bond, which facilitates the initial electron reduction potential of the nitro group.

Validated Protocol: Broth Microdilution

Standard: CLSI M07-A10

  • Inoculum Preparation: Cultivate bacteria (E. coli ATCC 25922) in Mueller-Hinton Broth (MHB) to mid-log phase. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Compound Dilution: Dissolve test compounds in DMSO (Stock: 10 mg/mL). Perform serial 2-fold dilutions in MHB across a 96-well plate. Final DMSO concentration must be

    
     to avoid solvent toxicity.
    
  • Seeding: Add 100 µL of adjusted bacterial suspension to each well containing 100 µL of drug solution.

  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

  • Validation:

    • Sterility Control: Media only (Must be clear).

    • Growth Control: Bacteria + DMSO (Must be turbid).

Comparative Data: MIC ( g/mL)[10]
Compound ClassSubstituent (Aniline Ring)E. coli (Gram -)S. aureus (Gram +)Performance Note
Series A (Imine) 4-H (Unsubstituted)4.08.0Baseline activity.
Series A (Imine) 4-F (Fluoro)2.0 4.0 High lipophilicity aids membrane permeation.
Series B (Amine) 4-H (Unsubstituted)16.032.0Reduced potency due to loss of conjugation.
Control Ciprofloxacin0.0150.12Standard reference.

Bioassay Module: Cytotoxicity & Selectivity (MTT)

Rationale & Causality

In mammalian cancer cells, the mechanism shifts. While oxidative stress (ROS) remains relevant, furan-aniline derivatives often act as DNA intercalators or Tubulin polymerization inhibitors . The MTT assay measures metabolic activity (NAD(P)H-dependent cellular oxidoreductase enzymes) as a proxy for viability.[10]

Critical Insight: The "flatness" of the molecule dictates intercalation success. Series A (Imines) are planar, favoring DNA insertion. Series B (Amines) have a tetrahedral carbon, introducing a "kink" that reduces intercalation but may improve solubility.

Validated Protocol: MTT Assay

Standard: ISO 10993-5 adaptation

  • Seeding: Seed MCF-7 (Breast Cancer) cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Aspirate media. Add 100 µL fresh media containing graded concentrations of test compounds (

    
    ).
    
  • Exposure: Incubate for 48 or 72 hours at

    
    , 5% CO
    
    
    
    .
  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours. Note: Viable mitochondria reduce yellow MTT to purple formazan.[10]

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve crystals. Shake for 15 min.

  • Quantification: Measure absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    .
    
Comparative Data: IC ( M)
Compound ClassSubstituentMCF-7 (Breast)HCT-116 (Colon)Toxicity (Vero Normal Cells)Selectivity Index (SI)
Series A 4-OCH

5.24.845.0~8.6 (Good)
Series A 4-NO

12.115.520.0~1.6 (Poor)
Series B 4-OCH

28.430.1>100>3.5 (Moderate)
Control Doxorubicin0.50.85.010.0

Mechanistic Visualization

The following diagram illustrates the divergent pathways for these compounds: the Nitro-Activation Pathway (Bacteria) versus the Intercalation/Apoptosis Pathway (Cancer).

BioactivityPathways cluster_Bacteria Bacterial Mechanism (Antimicrobial) cluster_Cancer Mammalian Mechanism (Anticancer) Compound Furan-Aniline Derivative NTR Nitroreductase (NfsA/NfsB) Compound->NTR Entry (Bacteria) Intercalation DNA Intercalation Compound->Intercalation Planar Stacking ROS Mitochondrial ROS Surge Compound->ROS Redox Cycling Intermediate Reactive Nitroso Intermediates NTR->Intermediate Reduction DNADamage DNA Strand Breakage Intermediate->DNADamage Covalent Binding Apoptosis Apoptosis (Caspase 3/7) Intercalation->Apoptosis Signal Cascade ROS->Apoptosis Mito-Dysfunction

Caption: Divergent mechanisms of action: Bacterial toxicity relies on enzymatic reduction (top), while anticancer activity is driven by DNA intercalation and oxidative stress (bottom).

Critical Analysis & SAR Insights

The "Schiff Base" Advantage

The data consistently highlights that Series A (Schiff bases) exhibit superior potency over Series B. This is attributed to the rigid planarity of the


 bond, which:
  • Enhances the "lock-and-key" fit within the active sites of bacterial nitroreductases.

  • Facilitates intercalation between DNA base pairs in cancer cells.

However, researchers must note that Schiff bases are prone to hydrolysis in acidic environments (e.g., the stomach). For in vivo applications, encapsulation or bioisosteric replacement (e.g., hydrazones) may be required to maintain the pharmacophore integrity.

Substituent Electronics
  • Electron-Donating Groups (EDG): Substituents like methoxy (-OCH

    
    ) on the aniline ring (Series A, Table 3.3) often improve the Selectivity Index . They reduce general toxicity to normal cells while maintaining affinity for cancer targets.
    
  • Electron-Withdrawing Groups (EWG): Substituents like fluorine (-F) enhance lipophilicity and metabolic stability, often resulting in lower MIC values (Table 2.3) but potentially higher systemic toxicity.

References

  • Gallardo-Garrido, C., et al. (2025).[1] Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism.[4] ResearchGate.[11] 4

  • BenchChem Technical Support. (2025). The Rising Potential of Furan-Containing Aniline Derivatives in Therapeutic Applications: A Technical Guide. BenchChem.[2] 2

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • Zhang, J., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PMC - NIH. 9

  • Warren, D. (2025).[11] Crystal Engineering and Structure-Activity Relationship (SAR) of Metal Complexes Derived from Diamine-Furil Schiff Bases. ResearchGate.[11] 11

Sources

Safety Operating Guide

A-Scientist's Guide to the Proper Disposal of 2-Methyl-5-(5-methylfuran-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Methyl-5-(5-methylfuran-2-yl)aniline, ensuring personnel safety, environmental protection, and regulatory compliance.

The procedural framework herein is built on the foundational principles of waste management: hazard identification, segregation, and consultation with certified environmental health and safety (EHS) professionals.

Section 1: Chemical Profile and Hazard Assessment

Understanding the specific hazards of 2-Methyl-5-(5-methylfuran-2-yl)aniline is the first step in managing its waste. This compound belongs to the aromatic amine class, with a furan moiety. Both structural features warrant careful handling. Aromatic amines, as a class, are noted for their potential toxicity.[1] Furan and its derivatives are also treated with caution due to potential health and environmental risks.[2]

PropertyDataSource(s)
Chemical Name 2-Methyl-5-(5-methylfuran-2-yl)anilineN/A
CAS Number 1334133-96-3N/A
Molecular Formula C12H13NON/A
Primary Hazards Aromatic Amine, Furan Derivative[1][2]
Known Analogue Hazards Aniline derivatives can be toxic if swallowed, inhaled, or in contact with skin; suspected of causing genetic defects and cancer. Furan is classified as a U-series hazardous waste (U124) by the EPA.[3]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chlorides.

Note: As this is a specialized research chemical, a specific, comprehensive Safety Data Sheet (SDS) may not be publicly available. Therefore, hazard assessment relies on evaluating the structural components (aromatic amine, furan) and data from analogous compounds.

Section 2: Immediate Safety and Personal Protective Equipment (PPE)

Before handling waste, ensure all safety measures are in place.

  • Engineering Controls : All handling and preparation of 2-Methyl-5-(5-methylfuran-2-yl)aniline waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear tightly fitting safety goggles or a face shield.[5]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[5][6]

    • Body Protection : A standard laboratory coat is required. Ensure it is kept clean and washed separately from personal clothing.

In case of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures. Materials used for spill cleanup must also be treated as hazardous waste.[7]

Section 3: Step-by-Step Disposal Protocol

Direct disposal of this compound into sanitary sewers or regular trash is strictly prohibited.[7][8] The required method is collection for disposal by a licensed professional waste management service, which will typically use high-temperature incineration.[4]

Step 1: Waste Characterization and Segregation Proper segregation is critical to prevent dangerous reactions.[9]

  • Pure Compound (Solid) : Collect in a designated, sealed waste container.

  • Solutions : If dissolved in a solvent, the entire solution is considered hazardous waste. Do not mix with other waste streams (e.g., halogenated vs. non-halogenated solvents) unless your facility's EHS guidelines permit it.

  • Contaminated Labware : Disposable items (pipette tips, gloves, weighing paper) that are grossly contaminated should be collected in a separate, sealed container or bag clearly labeled as hazardous waste.

Step 2: Container Selection and Labeling

  • Container Compatibility : Use only chemically compatible containers, such as the original chemical container, or a designated high-density polyethylene (HDPE) or glass bottle.[7][10] The container must be in good condition, free of leaks, and have a secure, leak-proof closure.[8]

  • Labeling : This is a critical compliance step. Every waste container must be accurately labeled.[9][11]

    • Use your institution's official "Hazardous Waste" tag.[11]

    • Clearly write the full chemical name: "2-Methyl-5-(5-methylfuran-2-yl)aniline". Avoid abbreviations or formulas.

    • List all components and their approximate percentages, including solvents. The total percentage must equal 100%.[12]

    • Indicate the relevant hazards (e.g., Toxic, Chemical Waste).[11]

    • Record the date the container was first used for waste accumulation.

Step 3: Waste Accumulation and Storage

  • Location : Store waste containers in a designated satellite accumulation area (SAA), which is typically inside a fume hood or a ventilated cabinet.[12] The SAA must be at or near the point of generation and under the control of laboratory personnel.[8]

  • Secondary Containment : All liquid waste containers must be kept in a secondary containment bin or tray to contain potential spills.[7][10]

  • Container Management : Keep waste containers closed at all times except when adding waste.[7] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[10]

Step 4: Arranging for Disposal

  • Contact EHS : Once the container is nearly full (approximately 90%), or if the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[11][12]

  • Provide Information : Be prepared to provide the waste tag number and any other required information to the EHS personnel.[11]

  • Do Not Transport : Laboratory personnel should not transport hazardous waste across public hallways or outside of the lab's control. This should be handled by trained EHS staff.[7]

Section 4: Disposal Pathway and Decision Workflow

The logical flow for disposing of 2-Methyl-5-(5-methylfuran-2-yl)aniline waste is critical for ensuring safety and compliance. The following diagram outlines the decision-making process from waste generation to final hand-off.

G A Waste Generation (Pure compound, solution, or contaminated material) B Characterize & Segregate Waste Is it solid, liquid, or debris? A->B Step 1 C Select Compatible Container (HDPE, Glass) Must have secure lid. B->C Step 2 D Affix Hazardous Waste Label List all constituents & percentages. C->D Step 3 E Store in Satellite Accumulation Area (Fume Hood with Secondary Containment) D->E Step 4 F Is Container >90% Full or No Longer in Use? E->F Step 5 G Continue to Add Waste (Keep container closed when not in use) F->G No H Contact Institutional EHS for Waste Pickup F->H Yes G->E I EHS Collects Waste for Professional Disposal (e.g., Incineration) H->I Final Step

Caption: Waste Disposal Workflow for 2-Methyl-5-(5-methylfuran-2-yl)aniline.

Section 5: Regulatory Compliance

All laboratory waste management is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[8] Your institution's EHS department is the definitive resource for interpreting and complying with all federal, state, and local regulations.[13] Intentional dilution of waste to circumvent regulations is prohibited.[7]

By adhering to this guide, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.

References

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Properly Managing Chemical Waste in Labor
  • Best Practices for Laboratory Waste Management. (2024, September 17).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • EPA Hazardous Waste Codes. UGA Environmental Safety Division.
  • Safety d
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET. (2014, September 19). Fisher Scientific.
  • EPA HAZARDOUS WASTE CODES.
  • SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, May 20). Sigma-Aldrich.
  • Amine Disposal For Businesses. Collect and Recycle.
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.